6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-
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Overview
Description
6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine: Another bicyclic compound with a similar structure but different chemical properties.
(6R,10R)-tert-Butyl 3-Oxo-2,3,6,7,9,10-hexahydro-6,10-methano[1,2,4]triazolo[4,3-a][1,5]diazocine-8(5H)-carboxylate: A synthetic intermediate with a related structure
Uniqueness
6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications that similar compounds may not be suitable for .
Properties
CAS No. |
833458-54-1 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3,11-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene |
InChI |
InChI=1S/C11H14N2/c1-2-9-4-8-5-10(7-12-6-8)11(9)13-3-1/h1-3,8,10,12H,4-7H2 |
InChI Key |
VGFDCGRRUGAKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3=C(C1CNC2)N=CC=C3 |
Origin of Product |
United States |
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